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Compound of Interest

Compound Name: Antitumor agent-125

Cat. No.: B12384986 Get Quote

An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the structural novelty of the

antitumor agent AT-125, also known as Acivicin. It is intended for researchers, scientists, and

drug development professionals interested in the unique chemical features and therapeutic

potential of this compound. This document details its mechanism of action, compares its

structure with other antitumor agents, presents quantitative biological data, and provides

detailed experimental protocols.

Introduction to Acivicin (AT-125)
Acivicin is a naturally occurring amino acid analog produced by the fermentation of

Streptomyces sviceus.[1] Its antitumor properties stem from its ability to act as a glutamine

antagonist, thereby interfering with essential metabolic pathways required for cancer cell

proliferation.[2][3] The chemical structure of Acivicin, (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-

isoxazoleacetic acid, possesses unique features that contribute to its biological activity and

distinguish it from other anticancer agents.[2][4]

Structural Features and Novelty
The novelty of Acivicin's structure lies in the unique combination of a reactive heterocyclic ring

with an amino acid moiety. This hybrid structure allows it to mimic glutamine while possessing a

chemically reactive warhead.
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Key Structural Elements:

Chlorinated Dihydroisoxazole Ring: This five-membered heterocyclic ring is the

pharmacophore responsible for the irreversible inhibition of target enzymes. The presence of

a chlorine atom makes the ring susceptible to nucleophilic attack by cysteine residues in the

active sites of glutamine-utilizing enzymes.[5][6]

Amino Acid Side Chain: The α-amino acid group allows Acivicin to be recognized and

transported by amino acid transporters, facilitating its entry into cells. This part of the

molecule mimics the structure of glutamine, enabling it to bind to the glutamine-binding sites

of enzymes.[1][7]

Stereochemistry: The specific stereochemistry at the α-carbon and the 5-position of the

isoxazole ring ((αS,5S)) is crucial for its biological activity. The (αS,5R) diastereomer shows

significantly reduced inhibitory effects, highlighting the specific conformational requirements

for binding to its target enzymes.[6]

Structural Comparison with Other Antitumor Agents
To fully appreciate the novelty of Acivicin, its structure is compared with other glutamine

antagonists and isoxazole-containing anticancer agents.

Glutamine Antagonists: Other well-known glutamine antagonists include 6-diazo-5-oxo-L-

norleucine (DON) and Azaserine.[8][9] While these compounds also mimic glutamine, they

possess a diazo group as their reactive electrophile. Acivicin's use of a chlorinated

dihydroisoxazole ring as an irreversible inhibitor represents a distinct chemical approach to

glutamine antagonism.

Isoxazole-Containing Agents: The isoxazole moiety is present in a variety of synthetic and

natural products with anticancer activity.[10][11][12][13][14] However, these compounds often

act through different mechanisms, such as inhibition of Hsp90, tubulin polymerization, or

various kinases.[11][12] The specific substitution pattern and the linkage to an amino acid in

Acivicin are unique and directly related to its mechanism as a glutamine antagonist.

Mechanism of Action
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Acivicin's primary mechanism of action is the irreversible inhibition of glutamine

amidotransferases.[6][7] These enzymes are critical for the biosynthesis of purines,

pyrimidines, and other essential molecules required for cell growth and proliferation.[3][5] One

of the key targets of Acivicin is γ-glutamyl transpeptidase (GGT), an enzyme involved in

glutathione metabolism.[15][16][17]

The diagram below illustrates the proposed mechanism of action of Acivicin.
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Mechanism of action of Acivicin (AT-125).

Quantitative Biological Data
The biological activity of Acivicin has been evaluated in various in vitro and in vivo models. The

following tables summarize key quantitative data.

Table 1: In Vitro Activity of Acivicin
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Assay Type
Cell Line /
Enzyme

Parameter Value Reference

Cell Growth
Inhibition

HepG2
(Human Liver
Cancer)

IC₅₀ 0.7 µM [15]

Cell Growth

Inhibition

MIA PaCa-2

(Human

Pancreatic

Cancer)

% Inhibition (at 5

µM)
78% [1]

Enzyme

Inhibition
E. coli HisHF Kᵢ 140 nM [7]

| Enzyme Inactivation | MIA PaCa-2 γ-glutamyl transpeptidase | Inactivation half-life (at 450 µM)

| 80 minutes |[1] |

Table 2: Phase I Clinical Trial Data for Acivicin (72-hour infusion)

Parameter Value Reference

Dose Range 3.0 to 90 mg/m²/course [18]

Dose-Limiting Toxicity Reversible CNS toxicity [18]

Recommended Phase II Dose 60 mg/m²/course [18]

Peak Plasma Concentration (at

90 mg/m²)
1.10 µg/mL [18]

| Terminal Half-life (β) | 338 to 629 minutes |[18] |

Experimental Protocols
In Vitro γ-Glutamyl Transpeptidase (GGT) Inhibition
Assay
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This protocol describes a colorimetric assay to determine the inhibitory activity of Acivicin

against GGT using L-γ-glutamyl-p-nitroanilide (GGPNA) as a substrate.[19][20][21][22][23]

Materials:

Purified human GGT enzyme

Acivicin (AT-125)

L-γ-glutamyl-p-nitroanilide (GGPNA)

Glycylglycine

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Reagent Preparation:

Prepare a stock solution of GGT in Assay Buffer. The final concentration should be

optimized to yield a linear reaction rate.

Prepare a 2X working solution of the substrate/acceptor containing 2 mM GGPNA and 40

mM glycylglycine in Assay Buffer. Warm to 37°C before use.

Prepare a stock solution of Acivicin in a suitable solvent (e.g., water or DMSO) and create

serial dilutions to be tested.

Assay Setup (in a 96-well plate):

Blank (No Enzyme): 50 µL Assay Buffer.

Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL GGT enzyme stock.

Inhibitor Wells: 40 µL of each Acivicin dilution + 10 µL GGT enzyme stock.
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Pre-incubation:

Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to

interact with the enzyme.

Reaction Initiation:

Add 50 µL of the pre-warmed 2X Substrate/Acceptor Solution to all wells to start the

reaction. The final volume in each well will be 100 µL.

Kinetic Measurement:

Immediately place the microplate in the reader and measure the absorbance at 405 nm

every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, is yellow and absorbs

light at this wavelength.

Data Analysis:

Calculate the rate of reaction (V) for each well by determining the slope of the linear

portion of the absorbance vs. time curve (ΔAbs/min).

Subtract the rate of the blank from all other readings.

Calculate the percent inhibition for each Acivicin concentration compared to the positive

control.

Plot the percent inhibition against the logarithm of the Acivicin concentration to determine

the IC₅₀ value using a suitable curve-fitting model.

The workflow for this assay is depicted in the diagram below.
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Experimental workflow for the in vitro GGT inhibition assay.

Conclusion
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The antitumor agent Acivicin (AT-125) possesses a novel chemical structure characterized by a

unique chlorinated dihydroisoxazole ring linked to an amino acid backbone. This structural

arrangement allows it to effectively mimic glutamine and irreversibly inhibit key enzymes in

cellular metabolism, leading to its anticancer activity. Its distinct mechanism of action and

chemical scaffold differentiate it from other glutamine antagonists and isoxazole-containing

compounds, making it a valuable lead compound for the development of new cancer

therapeutics. However, its clinical development has been hampered by toxicity, particularly

neurotoxicity, which remains a challenge to overcome.[1][18] Further structural modifications

and targeted delivery strategies may help to improve its therapeutic index and unlock its full

potential as an anticancer drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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